4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine is an organic compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . This compound is characterized by a pyrimidine ring substituted with a 2-methoxy-5-methylphenyl group at the 4-position and an amine group at the 2-position. It is commonly used in early discovery research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of suitable precursors such as amidines and β-diketones.
Substitution Reactions: The 2-methoxy-5-methylphenyl group is introduced through substitution reactions, often using halogenated intermediates and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols, and suitable solvents like ethanol or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine
- 4-(2-Methoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(2-methoxy-5-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-11(16-2)9(7-8)10-5-6-14-12(13)15-10/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
NISBXKSPRPUXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC(=NC=C2)N |
Origin of Product |
United States |
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